molecular formula C23H27N3O3 B7538726 N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide

Katalognummer B7538726
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: YFNLSTISUSUUMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide, commonly known as DAA-1106, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the sigma-1 receptor, which plays a crucial role in regulating various physiological processes. Over the years, DAA-1106 has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.

Wirkmechanismus

DAA-1106 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the central nervous system, immune system, and peripheral organs. The sigma-1 receptor plays a crucial role in regulating various physiological processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, DAA-1106 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and regulation of protein folding. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using DAA-1106 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one of the limitations of using DAA-1106 is its poor solubility in water, which can limit its use in certain experimental setups.

Zukünftige Richtungen

There are several potential future directions for research on DAA-1106. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of DAA-1106 and to identify potential off-target effects.

Synthesemethoden

DAA-1106 can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide. Another method involves the reaction of 2,3-dimethylaniline with ethyl 2-(1-methyl-2-oxopropyl)benzoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DAA-1106 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have antitumor activity in various cancer cell lines.

Eigenschaften

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16-7-6-8-20(17(16)2)24-21(27)15-25(3)23(29)18-10-12-19(13-11-18)26-14-5-4-9-22(26)28/h6-8,10-13H,4-5,9,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNLSTISUSUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C)C(=O)C2=CC=C(C=C2)N3CCCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.